molecular formula C23H28N6O4 B2688312 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899383-06-3

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2688312
CAS No.: 899383-06-3
M. Wt: 452.515
InChI Key: ZNOYOVAKNYNCLN-UHFFFAOYSA-N
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Description

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) (source) . PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing, making this enzyme a prominent target for investigating psychiatric and neurological disorders (source) . The primary research value of this compound lies in its utility as a pharmacological tool to probe the role of PDE10A in the regulation of cyclic nucleotide signaling, particularly cAMP and cGMP, which are critical second messengers in dopaminergic and glutamatergic pathways (source) . By elevating cAMP and cGMP levels in striatal neurons, this inhibitor facilitates the study of downstream effects on gene transcription, neuronal excitability, and synaptic plasticity. Consequently, it is extensively used in preclinical research models to explore potential therapeutic strategies for conditions such as schizophrenia , where PDE10A inhibition can modulate positive, negative, and cognitive symptoms, and Huntington's disease , where it may support the survival of vulnerable neuronal populations. Its application extends to behavioral studies, neurochemical assays, and molecular biology experiments aimed at elucidating striatal function and dysfunction.

Properties

IUPAC Name

6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-15-16(2)29-19-20(24-22(29)28(15)17-7-5-6-8-18(17)32-4)25(3)23(31)27(21(19)30)10-9-26-11-13-33-14-12-26/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOYOVAKNYNCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its biological activities have garnered attention due to its potential applications in pharmacology, particularly in the treatment of psychiatric disorders such as depression and anxiety. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H27N5O4
  • Molecular Weight : 427.50 g/mol
  • CAS Number : 899988-10-4
PropertyValue
Molecular FormulaC23H27N5O4
Molecular Weight427.50 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that it acts as a serotonin (5-HT) receptor agonist , specifically targeting the 5-HT1A and 5-HT7 receptors. This interaction is crucial in mediating antidepressant and anxiolytic effects.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound exhibits high affinity for serotonin receptors, which plays a significant role in mood regulation and anxiety reduction.
  • Phosphodiesterase Inhibition : It has been identified as a weak inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides that regulate various cellular functions.

Antidepressant Effects

A study conducted on derivatives of imidazo[2,1-f]purine demonstrated that certain compounds exhibited significant antidepressant-like effects in animal models. Specifically, the forced swim test (FST) indicated that this compound could reduce immobility time in mice, suggesting potential antidepressant properties comparable to established treatments like fluoxetine.

Anxiolytic Effects

In addition to its antidepressant properties, the compound showed promising results in reducing anxiety-like behaviors in rodent models. The anxiolytic effect was greater than that observed with diazepam at specific dosages.

Pharmacokinetics

Preliminary pharmacokinetic studies revealed favorable absorption characteristics and metabolic stability. The compound's lipophilicity was assessed using micellar electrokinetic chromatography (MEKC), indicating its potential for central nervous system penetration.

Study 1: Serotonin Receptor Affinity

In a comparative study of various derivatives of imidazo[2,1-f]purine compounds, this specific compound demonstrated:

  • 5-HT1A Affinity : High binding affinity leading to enhanced serotonergic activity.
  • 5-HT7 Receptor Interaction : Contributed to its anxiolytic properties.

Study 2: PDE Inhibition

Research highlighted that the compound exhibited weak inhibitory effects on phosphodiesterases (PDEs), particularly:

  • PDE4B : Associated with anti-inflammatory responses.
  • PDE10A : Linked to cognitive functions and mood regulation.

Study 3: Animal Model Trials

In vivo studies using murine models showed:

  • Dosage : Effective dosages ranged from 2.5 mg/kg to 10 mg/kg.
  • Behavioral Assessments : Significant reductions in anxiety and depression-like behaviors were recorded.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their substituent-driven properties are summarized below:

Compound Name / ID (Position) Substituents & Key Features Biological Activity / Properties References
Target Compound (8-, 3-, 1,6,7-) 8: 2-methoxyphenyl; 3: morpholinoethyl; 1,6,7: methyl Hypothesized kinase/receptor modulation; improved solubility -
Compound 65 () 7: 2'-methyl-4'-hydroxyphenyl; 8: 2-methoxyphenyl; 1: methyl Enhanced selectivity for hydroxylated targets (e.g., kinases)
Compound 5 () 8: dihydroisoquinolinylbutyl; 1,3: methyl Dual 5-HT/D2 receptor affinity; PDE4B/PDE10A inhibition
Compound 46 () 7: 2-(trifluoromethyl)phenyl; 8: butyl High lipophilicity; potential CNS penetration
8-(4-Fluorophenyl) () 7: phenyl; 8: 4-fluorophenyl; 3: methoxyethyl Balanced receptor binding; fluorophenyl enhances stability
Key Observations:
  • Morpholinoethyl vs. Alkyl Chains: The morpholinoethyl group in the target compound likely improves water solubility compared to alkyl chains (e.g., butyl in Compound 46) or aromatic substituents (e.g., trifluoromethylphenyl) .
  • Methoxyaryl vs. Chloroaryl : The 2-methoxyphenyl group at position 8 may offer better electron-donating properties than the 3-chlorophenyl group in , influencing receptor binding kinetics .
Serotonin and Dopamine Receptor Affinity
  • Compound 5 () demonstrated nanomolar affinity for 5-HT₁ₐ, 5-HT₆, and D₂ receptors due to its dihydroisoquinolinylbutyl chain. The target compound’s morpholinoethyl group may favor interactions with polar residues in these receptors but with reduced aromatic stacking compared to Compound 5 .
  • Trifluoromethylphenyl Derivatives () showed moderate 5-HT receptor modulation, suggesting that electron-withdrawing groups at position 7 may reduce efficacy compared to methoxyphenyl or hydroxylated analogs .
Phosphodiesterase (PDE) Inhibition
  • Compound 5 inhibited PDE4B and PDE10A (IC₅₀ < 100 nM), attributed to its hybrid dihydroisoquinoline-purine scaffold. The target compound’s morpholinoethyl group could similarly interact with PDE catalytic domains, though direct evidence is lacking .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 46 () 8-(4-Fluorophenyl) ()
LogP (Predicted) ~2.1 (moderate solubility) ~3.8 (highly lipophilic) ~2.5
Water Solubility High (morpholinoethyl) Low (trifluoromethylphenyl) Moderate (methoxyethyl)
Metabolic Stability High (trimethyl groups) Moderate (butyl chain) High (fluorophenyl)
Key Trade-offs:
  • The target compound’s morpholinoethyl group balances solubility and membrane permeability, whereas Compound 46’s trifluoromethylphenyl group prioritizes blood-brain barrier penetration at the expense of solubility .

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